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hydroxyisonicotinaldehyde
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Cat. No.: B567225

Get Quote

Executive Summary

5-Bromo-2-hydroxyisonicotinaldehyde (CAS: 1227562-37-9) is a critical heterocyclic
scaffold used in the synthesis of pharmaceutical agents, particularly kinase inhibitors and
antimicrobial compounds.[1] Its utility lies in its trifunctional nature: an aldehyde for
condensation, a bromine for cross-coupling (Suzuki/Buchwald), and a hydroxyl/lactam motif for
hydrogen bonding.

However, this molecule presents unique analytical challenges. It exists in a dynamic tautomeric
equilibrium between the 2-hydroxypyridine and 2-pyridone forms, complicating
chromatographic behavior and spectroscopic interpretation. Furthermore, the aldehyde moiety
renders it susceptible to oxidative degradation. This guide provides a definitive protocol for the
characterization, impurity profiling, and handling of this compound, designed for drug
development professionals requiring rigorous quality control.

Part 1: Chemical Identity and Tautomeric Behavior
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Physicochemical Properties

The dual nature of the pyridine ring substitution dictates the physical handling of the material.

Property Specification Technical Note

Often indexed under

CAS Number 1227562-37-9 ]
tautomeric names.
Formula CeHaBrNO2 MW: 202.01 g/mol
Appearance Pale yellow to off-white solid Color deepens upon oxidation.
N Poor solubility in non-polar
Solubility DMSO, DMF, MeOH (warm)
solvents.
K ~0.7 (N-protonation), ~8.5 Amphoteric nature affects
a
i (OH) HPLC retention.
2-8°C, Inert Atmosphere Critical: Aldehyde is air-
Storage .
(Ar/N2) sensitive.

The Tautomerism Challenge

The most significant analytical hurdle is the lactam-lactim tautomerism. In the solid state and
polar solvents (DMSO, MeOH), the equilibrium strongly favors the 2-pyridone (amide-like) form
due to intermolecular hydrogen bonding. In non-polar environments or gas phase, the 2-
hydroxypyridine form may persist.

Impact on Analysis:

e HPLC: The pyridone form is more polar. Without pH control, peak splitting or severe tailing
occurs due to interconversion on the column.

* NMR: The amide proton (N-H) appears broad and downfield (>11 ppm), while the hydroxyl
proton is often invisible due to exchange.
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Figure 1: Tautomeric equilibrium shifting toward the pyridone form in standard analytical
solvents.

Part 2: Analytical Strategy & Protocols
High-Performance Liquid Chromatography (HPLC)

Standard neutral mobile phases are unsuitable for this compound. The basic nitrogen and the
acidic enol/amide functionality require an acidic mobile phase to suppress ionization and
stabilize the protonated form, ensuring a sharp, singular peak.

Recommended Method: Acidic Reverse Phase
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Parameter Condition Rationale
C18 Polar Embedded (e.g., Prevents peak tailing caused
Column Waters SymmetryShield or by interaction between basic
Phenomenex Synergi Fusion) nitrogen and residual silanols.
] ] Standard analytical scale for
Dimensions 150 x 4.6 mm, 3.5 ym or 5 pm

resolution.

Mobile Phase A

Water + 0.1% Trifluoroacetic
Acid (TFA)

Critical: pH ~2.0 suppresses
enol ionization and protonates

the pyridine nitrogen.

Mobile Phase B

Acetonitrile + 0.1% TFA

Matches ionic strength of
Phase A to prevent baseline
drift.

Covers wide polarity range to

Gradient 5% B to 95% B over 20 min elute polar degradants (acids)
and non-polar impurities.
Flow Rate 1.0 mL/min Standard flow.
280 nm is specific for the
Detection UV @ 254 nm and 280 nm conjugated pyridine-aldehyde

system.

Column Temp

30°C

Controls viscosity and

reproducibility.

Self-Validating Step: Inject a blank (DMSOQO) to ensure no carryover. Inject the sample at 0.5

mg/mL. If peak splitting is observed, increase TFA concentration to 0.15% or switch to a lower

pH buffer (Phosphate pH 2.5).

Mass Spectrometry (LC-MS)

Mass spectrometry provides the definitive confirmation of the bromine substitution pattern.

« lonization: Electrospray lonization (ESI) in Positive Mode (M+H)*.

« |sotopic Signature: Bromine exists as isotopes 7°Br and 81Br in a roughly 1:1 ratio.
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o Expectation: A "doublet” molecular ion peak separated by 2 amu.

o m/z Observed: ~201.9 and ~203.9.

» Diagnostic: If the M+2 peak is missing or the ratio is not 1:1, the bromine is absent or the
sample is contaminated with a non-brominated analog.

Nuclear Magnetic Resonance (NMR)

NMR distinguishes the 5-bromo regioisomer from the 3-bromo impurity.
Solvent: DMSO-de is preferred for solubility and stabilizing the tautomer.
¢ H NMR Signals (300/400 MHz):
o Aldehyde (-CHO): Singlet at ~9.8 — 10.2 ppm.
o Amide (-NH): Broad singlet at ~12.0 — 13.0 ppm (confirms pyridone form).
o Aromatic Protons:
» Position 3 (H3): Singlet ~7.8 ppm (Deshielded by C=0 and Br).
» Position 6 (H6): Singlet ~8.2 ppm (Adjacent to Nitrogen).

o Differentiation: A 3-bromo isomer would show different coupling (likely doublets) or a shift
in the H6 signal due to proximity changes.

Part 3: Impurity Profiling

Understanding the synthesis route allows for targeted impurity monitoring.
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Figure 2: Common impurity lineage. Impurity A is a storage degradant; B and C are process-
related.

Quantitative Limits (Suggested)

For early-stage drug development (Pre-clinical):

e Purity: > 97.0% (HPLC Area %).

e Impurity A (Acid): < 1.0% (Increases with poor storage).
» Regioisomers: < 0.5% (Difficult to remove downstream).

Part 4: Handling and Stability Protocol

1. Inert Handling: Always weigh and dispense the solid under a flow of Nitrogen or Argon. The
aldehyde group is prone to autoxidation to the carboxylic acid (Impurity A), especially in
solution.

2. Solution Stability:

o DMSO/DMF Stock: Stable for ~24 hours at 4°C.
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o LC Samples: Analyze within 8 hours. If delays are expected, keep autosampler at 4°C.

e Avoid: Protic solvents (Water/Methanol) for long-term storage, as hydrate or hemiacetal
formation can occur, complicating NMR spectra.

3. Re-purification: If purity drops below 95% due to oxidation (acid formation), the compound
can often be purified via:

» Base Extraction: Dissolve in dilute NaHCOs (acid dissolves, aldehyde might not if it's the
pyridone form, but typically both dissolve). Correction: Both phenol and acid are acidic.

e Recrystallization: Hot Ethanol or Methanol is the preferred method to remove the more polar
acid impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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